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Introduction
GA-017 is a potent and selective small molecule inhibitor of the Large Tumor Suppressor

Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By

inhibiting LATS1/2, GA-017 prevents the phosphorylation of the transcriptional co-activators

Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).

This leads to the stabilization and nuclear translocation of YAP/TAZ, where they associate with

TEA domain (TEAD) transcription factors to induce the expression of genes that promote cell

proliferation and influence cell fate decisions.[4][5][6][7] These application notes provide

detailed protocols for utilizing GA-017 to direct the differentiation of mesenchymal stem cells

(MSCs) into specific cell lineages, namely osteocytes, and to inhibit their differentiation into

adipocytes.

Data Presentation
Table 1: In Vitro Activity of GA-017

Target Assay IC50 (nM) Ki (nM)

LATS1 Kinase Assay 4.10 ± 0.79 0.58 ± 0.11

LATS2 Kinase Assay 3.92 ± 0.42 0.25 ± 0.03
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Data compiled from multiple sources.[1][2][3][7]

Table 2: Recommended Concentration Range of GA-017
for Cell Culture

Application Cell Type
Recommended
Concentration

Promotion of

Spheroid/Organoid Growth
Various 1 - 10 µM

Directed Differentiation of

MSCs
Mesenchymal Stem Cells

1 - 5 µM (optimization

recommended)
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Caption: Mechanism of action of GA-017 in the Hippo signaling pathway.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/ga-017.html
https://www.selleckchem.com/products/ga-017.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8988011/
https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-GA-017-GA-017-inhibits-the-kinase-activity-of-LATS1-2_fig1_358893304
https://www.benchchem.com/product/b15606594?utm_src=pdf-body
https://www.benchchem.com/product/b15606594?utm_src=pdf-body-img
https://www.benchchem.com/product/b15606594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Osteogenic Differentiation of Mesenchymal
Stem Cells (MSCs) using GA-017
This protocol describes the use of GA-017 to promote the differentiation of MSCs into

osteocytes. Activation of the YAP/TAZ pathway has been shown to enhance osteogenesis.[8][9]

[10]

Materials:

Human Mesenchymal Stem Cells (MSCs)

MSC Growth Medium

Osteogenic Differentiation Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 100 nM

dexamethasone, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid)[11]

GA-017 (stock solution in DMSO)

DMSO (vehicle control)

6-well tissue culture plates

Alizarin Red S staining solution

Phosphate Buffered Saline (PBS)

4% Paraformaldehyde (PFA)

Experimental Workflow:

1. Seed MSCs in
6-well plates

2. Culture to 80-90%
confluency in Growth Medium

3. Induce differentiation with
Osteogenic Medium containing

GA-017 or Vehicle

4. Culture for 14-21 days,
changing medium every 2-3 days

5. Assess osteogenesis
(Alizarin Red S staining)

Click to download full resolution via product page

Caption: Workflow for GA-017-enhanced osteogenic differentiation of MSCs.
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Procedure:

Cell Seeding: Seed human MSCs in 6-well tissue culture plates at a density of 2 x 10^4

cells/cm² in MSC Growth Medium.

Cell Growth: Culture the cells at 37°C in a humidified incubator with 5% CO2 until they reach

80-90% confluency.

Induction of Differentiation:

Prepare Osteogenic Differentiation Medium.

Prepare working solutions of GA-017 in the Osteogenic Differentiation Medium at final

concentrations of 1 µM, 2.5 µM, and 5 µM.

Prepare a vehicle control by adding an equivalent volume of DMSO to the Osteogenic

Differentiation Medium.

Aspirate the MSC Growth Medium from the cells and replace it with the prepared

Osteogenic Differentiation Medium containing either GA-017 or the vehicle control.

Culture and Maintenance:

Culture the cells for 14-21 days.

Replace the medium with freshly prepared Osteogenic Differentiation Medium (with GA-
017 or vehicle) every 2-3 days.

Assessment of Osteogenesis (Alizarin Red S Staining):

After the differentiation period, aspirate the medium and wash the cells twice with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with deionized water.

Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room

temperature.
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Aspirate the staining solution and wash the cells four times with deionized water.

Visualize the calcium deposits (stained red-orange) under a microscope.

Protocol 2: Inhibition of Adipogenic Differentiation of
Mesenchymal Stem Cells (MSCs) using GA-017
This protocol demonstrates the use of GA-017 to inhibit the differentiation of MSCs into

adipocytes. Activation of the YAP/TAZ pathway is known to suppress adipogenesis.[5][12]

Materials:

Human Mesenchymal Stem Cells (MSCs)

MSC Growth Medium

Adipogenic Differentiation Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µM

dexamethasone, 0.5 mM IBMX, 200 µM indomethacin, 10 µg/mL insulin)

GA-017 (stock solution in DMSO)

DMSO (vehicle control)

6-well tissue culture plates

Oil Red O staining solution

Phosphate Buffered Saline (PBS)

4% Paraformaldehyde (PFA)

60% Isopropanol

Experimental Workflow:

1. Seed MSCs in
6-well plates

2. Culture to 100%
confluency in Growth Medium

3. Induce differentiation with
Adipogenic Medium containing

GA-017 or Vehicle

4. Culture for 14-21 days,
changing medium every 2-3 days

5. Assess adipogenesis
(Oil Red O staining)
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Click to download full resolution via product page

Caption: Workflow for inhibiting adipogenic differentiation of MSCs with GA-017.

Procedure:

Cell Seeding: Seed human MSCs in 6-well tissue culture plates at a density of 2 x 10^4

cells/cm² in MSC Growth Medium.

Cell Growth: Culture the cells at 37°C in a humidified incubator with 5% CO2 until they reach

100% confluency.

Induction of Differentiation:

Prepare Adipogenic Differentiation Medium.

Prepare working solutions of GA-017 in the Adipogenic Differentiation Medium at final

concentrations of 1 µM, 2.5 µM, and 5 µM.

Prepare a vehicle control by adding an equivalent volume of DMSO to the Adipogenic

Differentiation Medium.

Aspirate the MSC Growth Medium and replace it with the prepared Adipogenic

Differentiation Medium containing either GA-017 or the vehicle control.

Culture and Maintenance:

Culture the cells for 14-21 days.

Replace the medium with freshly prepared Adipogenic Differentiation Medium (with GA-
017 or vehicle) every 2-3 days.

Assessment of Adipogenesis (Oil Red O Staining):

After the differentiation period, aspirate the medium and wash the cells twice with PBS.

Fix the cells with 4% PFA for 30 minutes at room temperature.
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Wash the cells with deionized water.

Incubate the cells with 60% isopropanol for 5 minutes.

Aspirate the isopropanol and add Oil Red O working solution to each well. Incubate for 15-

20 minutes at room temperature.

Aspirate the staining solution and wash the cells repeatedly with deionized water until the

water is clear.

Visualize the lipid droplets (stained red) under a microscope.

Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and

experimental conditions. It is recommended to perform dose-response experiments to

determine the optimal concentration of GA-017 for your specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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